N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide
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Overview
Description
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide is a compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy. The presence of bis(2-chloroethyl)amino groups in its structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide typically involves the reaction of bis(2-chloroethyl)amine with a suitable acylating agent. One common method includes the reaction of bis(2-chloroethyl)amine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained below 0°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products include substituted amides and amines.
Oxidation and Reduction: The products include N-oxides and reduced amines, respectively.
Scientific Research Applications
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly its ability to induce DNA cross-linking and apoptosis in cancer cells.
Medicine: It is used in the development of chemotherapeutic agents for the treatment of various cancers, including lymphomas and leukemias.
Mechanism of Action
The mechanism of action of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide involves the formation of highly reactive intermediates that alkylate DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the guanine bases in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy, known for its use in treating chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide is unique due to its specific structure, which allows for targeted alkylation of DNA. Its dichloroacetamide moiety provides additional stability and reactivity, making it a potent chemotherapeutic agent .
Properties
CAS No. |
1421-11-0 |
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Molecular Formula |
C8H12Cl4N2O2 |
Molecular Weight |
310.0 g/mol |
IUPAC Name |
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c9-1-3-14(4-2-10)6(15)5-13-8(16)7(11)12/h7H,1-5H2,(H,13,16) |
InChI Key |
YLWRSIFDHBOKFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)CNC(=O)C(Cl)Cl |
Origin of Product |
United States |
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